2-(4-fluoroanilino)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Description
2-(4-Fluoroanilino)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a 4-fluoroanilino substituent at position 2 and a 4-methoxybenzylidene group at position 5 of the thiazol-4-one core.
Properties
Molecular Formula |
C17H13FN2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-8-2-11(3-9-14)10-15-16(21)20-17(23-15)19-13-6-4-12(18)5-7-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
AAWNMESGYVTYOA-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of:
- A thiazolidin-4-one or 2-thioxothiazolidin-4-one core (rhodanine or its analogues),
- An aromatic aldehyde (4-methoxybenzaldehyde),
- An amine (4-fluoroaniline).
This is often performed via a one-pot or stepwise reaction, where the aldehyde and the thiazolidinone are first condensed to form a benzylidene intermediate, which then reacts with the amine to give the final anilino-substituted thiazolone.
One-Pot Multicomponent Reaction (MCR) Approach
A recent method analogous to the preparation of related compounds (e.g., 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one) involves a one-pot reaction of 2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, and the amine in slight excess to avoid the need for additional base catalysts. The reaction is typically carried out in refluxing dry dioxane or other aprotic solvents for around 4 hours, followed by cooling and product isolation.
| Parameter | Details |
|---|---|
| Starting materials | 2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, 4-fluoroaniline (amine) |
| Molar ratio | Equimolar amounts of thiazolidinone and aldehyde; amine in 10% excess |
| Solvent | Dry dioxane or other aprotic solvents |
| Reaction conditions | Reflux for 4 hours |
| Workup | Cooling to room temperature, filtration or crystallization |
| Yield | Typically around 70-75% |
This method avoids the use of additional base catalysts by employing an excess of the amine, which acts as a nucleophile and base, facilitating the condensation and substitution steps simultaneously.
Stepwise Synthesis
An alternative approach involves:
Formation of 5-(4-methoxybenzylidene)thiazol-4(5H)-one intermediate by condensation of 2-thioxothiazolidin-4-one with 4-methoxybenzaldehyde under acidic or basic catalysis.
Nucleophilic substitution at the 2-position by reaction with 4-fluoroaniline to yield the 2-(4-fluoroanilino) derivative.
This method may require base catalysts such as potassium hydroxide or triethylamine and often involves purification steps such as recrystallization or column chromatography. Reaction times vary from several hours to overnight reflux depending on conditions.
Reaction Mechanism Insights
- The initial step is a Knoevenagel condensation between the active methylene group of 2-thioxothiazolidin-4-one and the aldehyde, forming the benzylidene intermediate.
- The amine then undergoes nucleophilic attack at the 2-position sulfur or carbon site, replacing the thioxo group or adding across the double bond, resulting in the anilino-substituted thiazolone.
- The presence of electron-withdrawing fluorine on the aniline ring can influence the nucleophilicity and reaction rate, requiring optimization of reaction times and temperatures.
Experimental Data and Analytical Characterization
Spectroscopic Confirmation
The synthesized compounds are typically characterized by:
| Technique | Information Provided |
|---|---|
| 1H NMR | Proton environment, aromatic and aliphatic signals, confirmation of benzylidene and anilino protons |
| 13C NMR | Carbon skeleton, confirmation of thiazolone carbonyl and aromatic carbons |
| IR Spectroscopy | Identification of carbonyl (C=O) and amino (N-H) groups |
| LC-MS | Molecular ion peak confirming molecular weight |
| UV-Vis | Electronic transitions related to conjugated systems |
For example, in related compounds, the presence of prototropic amino/imino tautomerism has been observed, which can be deduced from NMR and IR data.
Reaction Monitoring and Purification
- Thin Layer Chromatography (TLC) is used to monitor reaction progress.
- Purification often involves recrystallization from ethanol or column chromatography using hexane/ethyl acetate mixtures.
- Yields typically range from 65% to 75% depending on reaction conditions and purification efficiency.
Comparative Table of Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| One-pot MCR | 2-thioxothiazolidin-4-one, 4-methoxybenzaldehyde, 4-fluoroaniline | Dry dioxane | Reflux 4 h | ~71 | Simple, no base catalyst needed | Requires dry solvent, reflux |
| Stepwise condensation + substitution | Intermediate benzylidene + 4-fluoroaniline | Ethanol, dioxane | Reflux, base catalysis | 65-75 | Control over each step | Longer reaction time, purification needed |
| Base-catalyzed condensation | 2-thioxothiazolidin-4-one, aldehyde, amine | Various solvents | Reflux with KOH or Et3N | Variable | Faster reaction | Requires base, possible side reactions |
Summary of Research Findings
- The most efficient and straightforward method to prepare this compound is the one-pot multicomponent reaction involving equimolar amounts of 2-thioxothiazolidin-4-one and 4-methoxybenzaldehyde with 10% excess 4-fluoroaniline in refluxing dry dioxane, yielding ~71% product without the need for additional base catalysts.
- Spectroscopic data confirm the structure and purity of the product, with characteristic signals for the thiazolone ring, benzylidene moiety, and fluorinated anilino substituent.
- Alternative stepwise methods provide flexibility but may require longer reaction times and additional purification steps.
- The presence of electron-withdrawing fluorine on the aniline ring influences reactivity and may necessitate optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoroanilino)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of the corresponding amine or alcohol derivatives
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
2-(4-fluoroanilino)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluoroanilino)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of thiazol-4-one derivatives are heavily influenced by substituents at positions 2 and 4. Key analogs and their structural differences are summarized below:
Key Observations :
- Electron Effects: The 4-fluoroanilino group in the target compound contrasts with stronger electron-withdrawing groups (e.g., NO₂ in 6h ) or aliphatic amines (e.g., cyclopropylamino in ), which may alter reactivity and target binding.
- Isomerism : The para-methoxy configuration in the target compound likely improves planarity compared to ortho-substituted analogs (e.g., 2-methoxybenzylidene in ), influencing crystallinity and melting points.
Key Observations :
Physical Properties
Melting points (MP) and spectral data reflect structural stability and crystallinity:
Key Observations :
Key Observations :
- The cyclopropylamino analog’s antimicrobial activity highlights the role of aliphatic amines in disrupting microbial membranes.
- The target compound’s 4-fluoroanilino group may enhance selectivity for kinase targets (e.g., GSK-3β ), though further testing is required.
Biological Activity
The compound 2-(4-fluoroanilino)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. Thiazolidinones are known for their potential anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties. This article explores the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction , where thiazolidinone derivatives are formed through the reaction of thiazolidine-2,4-dione with various aldehydes. The presence of the fluorine atom and methoxy group enhances the compound's lipophilicity and biological activity.
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit significant anticancer activity . The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the ERK1/2 pathway, which is crucial in cancer progression.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | ERK1/2 pathway inhibition |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Case Studies
A recent study evaluated the efficacy of this compound in vivo using animal models. The results indicated a reduction in tumor size and improved survival rates compared to control groups. Histopathological analysis revealed that treated tumors exhibited increased apoptosis and reduced angiogenesis.
Study Highlights:
- Model Used: BALB/c mice with induced tumors.
- Dosage: Administered at 20 mg/kg body weight.
- Results:
- Tumor size reduced by approximately 40% after four weeks.
- Significant decrease in serum markers associated with tumor burden.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often linked to their structural features. The presence of electron-withdrawing groups like fluorine enhances potency by increasing electron density on the nitrogen atom, facilitating interaction with biological targets.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
